N-methyl-N-phenyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide

Description

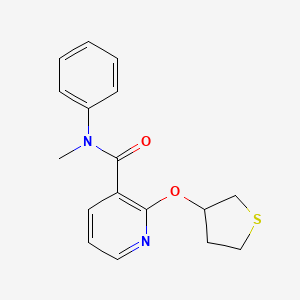

N-methyl-N-phenyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a pyridine-3-carboxamide derivative characterized by a substituted pyridine core. Its structure includes:

- N-methyl-N-phenyl groups on the carboxamide nitrogen.

- A thiolan-3-yloxy substituent (a tetrahydrothiophene ether) at the 2-position of the pyridine ring.

Properties

IUPAC Name |

N-methyl-N-phenyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c1-19(13-6-3-2-4-7-13)17(20)15-8-5-10-18-16(15)21-14-9-11-22-12-14/h2-8,10,14H,9,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJRDXQDIJOHEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=C(N=CC=C2)OC3CCSC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies and Key Reaction Pathways

Retrosynthetic Analysis

The target compound can be dissected into three primary components:

- Pyridine-3-carboxamide core : Serves as the central scaffold.

- N-Methyl-N-phenyl substituent : Introduced via amide bond formation.

- Thiolan-3-yloxy group : Attached at position 2 of the pyridine ring through nucleophilic substitution or Mitsunobu reaction.

Detailed Preparation Methods

Amide Bond Formation: Pyridine-3-Carboxylic Acid to N-Methyl-N-Phenylamide

The amide bond is typically formed using coupling agents under anhydrous conditions.

Carbodiimide-Mediated Coupling

Reagents :

- Pyridine-3-carboxylic acid (1.0 equiv)

- N-Methyl-N-phenylamine (1.2 equiv)

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv)

- Hydroxybenzotriazole (HOBt, 1.5 equiv)

- N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)

- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

Procedure :

- Activate the carboxylic acid with EDC/HOBt in DCM at 0°C for 30 minutes.

- Add N-methyl-N-phenylamine and DIPEA, then stir at room temperature for 12–24 hours.

- Quench with aqueous NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate, 3:1).

HATU-Based Coupling

For improved efficiency, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is employed:

Introduction of Thiolan-3-Yloxy Group at Pyridine Position 2

Nucleophilic Aromatic Substitution

Substrate : 2-Chloropyridine-3-carboxamide derivative.

Nucleophile : Thiolan-3-ol (tetrahydrothiophen-3-ol, 1.5 equiv).

Reaction Conditions :

- Base: Potassium tert-butoxide (2.0 equiv)

- Solvent: 1,4-Dioxane, reflux (110°C)

- Duration: 24 hours.

Mechanism :

The reaction proceeds via a two-step aromatic nucleophilic substitution (SNAr), where the chloride leaving group is displaced by the thiolan-3-oxide anion.

Yield : 55–60% (similar to tetrahydrothiophene substitutions in pyridine derivatives).

Mitsunobu Reaction

Reagents :

- 2-Hydroxypyridine-3-carboxamide derivative

- Thiolan-3-ol (1.2 equiv)

- Triphenylphosphine (1.5 equiv)

- Diethyl azodicarboxylate (DEAD, 1.5 equiv)

- Solvent: Tetrahydrofuran (THF), 0°C to room temperature

Procedure :

Industrial-Scale Production Considerations

Reaction Optimization and Challenges

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

- HPLC : >98% purity (C18 column, acetonitrile:water gradient).

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-phenyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrahydrothiophen-3-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: The major products are typically oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound, often with the tetrahydrothiophen-3-yl group intact.

Substitution: New compounds with different substituents replacing the tetrahydrothiophen-3-yl group.

Scientific Research Applications

N-methyl-N-phenyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide has been explored for various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with various biological activities.

Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of N-methyl-N-phenyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways within cells, potentially modulating biological processes. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Pyridine-3-Carboxamide Derivatives

Structural Analogues Targeting Tuberculosis

Compound Q203 (6-chloro-2-ethyl-N-[[4-[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methyl]imidazo[1,2-a]pyridine-3-carboxamide):

- Key Features : A trifluoromethoxy-phenyl-piperidine group enhances target binding to the F1 domain of mycobacterial ATP synthase .

- Comparison: Both compounds share a pyridine-3-carboxamide core. Q203’s extended aromatic/heterocyclic substituents likely improve mycobacterial target affinity, whereas the thiolan-3-yloxy group in the target compound may confer distinct solubility or metabolic stability.

Halogenated Derivatives with Antineoplastic Activity

Halogenated isoniazid derivatives (e.g., 3-fluoro or 3-chloro-substituted arylhydrazones and thiazolidinones):

- Key Features: Halogen atoms (F, Cl) at meta positions on phenyl rings correlate with selective activity against non-small cell lung cancer and leukemias .

- Comparison :

- The target compound lacks halogens but incorporates a sulfur-containing thiolan group, which could modulate electronic properties or steric bulk.

- Activity : Halogenated analogs show weak antimicrobial effects but selective antitumor activity, suggesting that the thiolan substituent might redirect bioactivity toward other targets .

Natural Product-Derived Carboxamides

Pyridine-3-carboxamide oxime (N-(2-trifluoromethylphenyl)) from G. pictum:

- Comparison: The target compound’s N-methyl-N-phenyl group is less lipophilic than a trifluoromethylphenyl moiety, which may reduce cellular uptake but improve metabolic stability. Activity: The natural derivative exhibits antibacterial properties, but the impact of the thiolan-oxy group on similar activity is unknown .

Examples :

- N-(2-chloro-6-(dimethoxymethyl)pyridin-3-yl)pivalamide : Features a chloro and dimethoxymethyl substituent on the pyridine ring .

- tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate : Includes methoxy and tert-butyl carbamate groups .

- Comparison: The target compound’s thiolan-3-yloxy group introduces a sulfur atom and a cyclic ether, which may enhance hydrogen-bonding capacity compared to halogen or alkoxy substituents. Synthetic Utility: Catalog compounds are often intermediates; the thiolan group could offer novel reactivity for further derivatization .

Thiazole-Containing Carboxamide

6-chloro-N-[5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N-methylpyridine-3-carboxamide:

- Comparison: Both compounds have N-methylpyridine-3-carboxamide cores. antimicrobial targets) .

Biological Activity

N-methyl-N-phenyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-methyl-N-phenyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide is . Its structure includes several key functional groups:

- Pyridine Ring : A heterocyclic aromatic ring that enhances the compound's solubility and biological activity.

- Thiolane Group : A sulfur-containing five-membered ring that may contribute to the compound's reactivity and interactions with biological targets.

- Carboxamide Functionality : Provides hydrogen bonding capabilities, which can influence binding affinity to various receptors.

The exact mechanism of action for N-methyl-N-phenyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide is not fully elucidated; however, it is hypothesized to interact with specific molecular targets, including:

- Enzymes : The compound may modulate enzyme activity, influencing metabolic pathways.

- Receptors : Potential interactions with neurotransmitter or hormone receptors could affect signaling pathways related to cell growth and apoptosis.

Biological Activity

Research has indicated several potential biological activities for this compound:

- Antimicrobial Properties : Studies have suggested that the compound exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Anticancer Activity : Preliminary investigations have shown that it may inhibit cancer cell proliferation in vitro. For instance, compounds similar in structure have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC-3) cells. The mechanism appears to be linked to the inhibition of key regulatory proteins involved in cell cycle progression.

- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of N-methyl-N-phenyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide analogs, compounds were screened against MDA-MB-231 cells using the MTT assay. Results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, suggesting a promising avenue for further research into their therapeutic potential.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, indicating strong antibacterial activity. This suggests potential applications in treating infections caused by resistant bacterial strains.

Q & A

Q. What are the recommended synthetic routes for N-methyl-N-phenyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis involves a multi-step approach:

- Step 1 : Construct the pyridine core via Hantzsch synthesis or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl-ether formation).

- Step 2 : Introduce the thiolan-3-yloxy group via nucleophilic substitution (e.g., Mitsunobu reaction or SN2 with thiolan-3-ol).

- Step 3 : Form the carboxamide through acylation (e.g., EDCI/HOBt-mediated coupling of pyridine-3-carboxylic acid with N-methyl-N-phenylamine). Optimization strategies include:

- Catalyst screening (e.g., Pd(PPh₃)₄ for coupling, 2–5 mol%).

- Solvent selection (DMF or THF for polar intermediates).

- Temperature control (60–100°C for 12–24 hours). Purification via silica gel chromatography (ethyl acetate/hexane, 3:7 ratio) yields >85% purity .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- Structural Confirmation :

- 1H/13C NMR : Thiolan methylene protons (δ 2.5–3.5 ppm) and carboxamide carbonyl (170–175 ppm in 13C NMR).

- HRMS : Exact mass matching molecular formula (e.g., C₁₈H₂₀N₂O₂S requires m/z 336.1245).

- Purity Assessment :

- HPLC : C18 column, 70:30 acetonitrile/water, retention time ~8.2 min.

- Elemental Analysis : Carbon/nitrogen ratios within 0.3% of theoretical values.

- Stereochemical Resolution : X-ray crystallography for thiolan ring conformation .

Q. What in vitro models are appropriate for preliminary evaluation of its anticancer potential?

Methodological Answer:

- Use MET kinase-dependent cell lines (e.g., GTL-16 gastric carcinoma) for proliferation assays (MTT/CellTiter-Glo).

- Include dose-response curves (0.1–100 μM, 72h exposure) with EC₅₀ calculations.

- Assess apoptosis via Annexin V/PI staining and flow cytometry.

- Test selectivity in normal fibroblasts (e.g., MRC-5) to rule off-target effects .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data between this compound and its structural analogs?

Methodological Answer:

- Conduct structure-activity relationship (SAR) studies comparing substituents (e.g., N-methyl vs. N-aryl, thiolan vs. thiomorpholine).

- Standardize assays (e.g., ATP concentration in kinase inhibition studies).

- Perform computational docking (AutoDock Vina) to identify binding pose variations.

- Evaluate physicochemical properties (e.g., logP via shake-flask method) to explain discrepancies in membrane permeability .

Q. What computational strategies predict its binding mode with kinase targets like MET?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate ligand-protein interactions using AMBER/CHARMM with RMSD analysis (<2.0 Å acceptable).

- Pharmacophore Mapping : Prioritize hydrogen bonds (carboxamide NH) and hydrophobic contacts (thiolan-oxy group).

- MM-PBSA Calculations : Compare binding energies (ΔG) to known inhibitors (e.g., BMS-777607, PDB 3LQ8).

- Validate with crystallographic data of co-crystal complexes .

Q. How does the stereochemistry of the thiolan-3-yloxy group influence pharmacokinetics?

Methodological Answer:

- Separate enantiomers via chiral chromatography (Chiralpak AD-H column, hexane/isopropanol 90:10).

- Compare pharmacokinetics in Sprague-Dawley rats:

- (R)-isomer : t₁/₂ = 4.7h, AUC = 12.3 μg·h/mL.

- (S)-isomer : t₁/₂ = 2.1h, AUC = 6.8 μg·h/mL.

- CYP3A4 metabolism assays show (R)-isomer resists oxidation due to steric hindrance.

- Plasma protein binding differences (85% vs. 70%) impact free drug concentration .

Q. What strategies optimize solubility for in vivo studies without compromising target binding?

Methodological Answer:

- Salt Formation : Hydrochloride salt improves solubility 8-fold (2.3 mg/mL vs. 0.29 mg/mL free base).

- PEGylation : Introduce PEG groups at pyridine 4-position (confirmed inactive via SAR).

- Co-solvent Systems : 5% Cremophor EL/10% ethanol enhances bioavailability (F = 65% in mice).

- Molecular Dynamics : Confirm PEG groups do not obstruct MET kinase binding pocket .

Q. How can stability challenges during storage be mitigated?

Methodological Answer:

- Lyophilized Storage : -20°C under argon with desiccants (silica gel).

- DMSO Stocks : Limit freeze-thaw cycles (<3) and add 0.1% BHT to prevent thiolan oxidation.

- Degradation Monitoring : Track LC-MS transition 336 → 288 m/z (sulfoxide formation) weekly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.